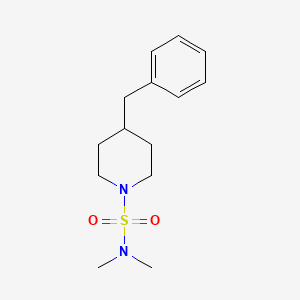

![molecular formula C17H21N3OS B5536590 4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)

4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The molecule belongs to the piperazine derivatives, a class of organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are of significant interest in medicinal chemistry due to their versatility as pharmacophores, the part of a molecule responsible for its biological activity. They are known for their involvement in various pharmacological activities, including acting as serotonin receptor antagonists.

Synthesis Analysis

Synthesis of such complex molecules often involves multi-step organic reactions, starting from simpler piperazine scaffolds and incorporating various functional groups through nucleophilic substitution, amide formation, or alkylation reactions. For example, analogs of the serotonin antagonist have been synthesized by modifying the piperazine scaffold to improve selectivity and binding affinity to target receptors (Raghupathi et al., 1991).

Wissenschaftliche Forschungsanwendungen

Receptor Antagonism and Binding Affinities The piperazine derivatives, including compounds structurally similar to 4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine, have been extensively researched for their potential as receptor antagonists, particularly focusing on serotonin receptors. For instance, compounds with piperazine structures have demonstrated significant binding affinities towards the 5-HT7 receptor, exhibiting promising IC50 values indicating potent antagonist activities. This research underscores the utility of such compounds in probing the pharmacological landscape of serotonin receptors, which are critical in various neurological processes and disorders. Notably, modifications to the piperazine backbone and methoxyphenyl moiety have been shown to influence receptor selectivity and binding affinities, offering insights into the design of targeted therapeutic agents (Juhee Yoon et al., 2008).

Antimicrobial Activities Research on derivatives of piperazine, including those akin to 4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine, has also ventured into the antimicrobial domain. Syntheses of novel compounds have led to the discovery of entities with moderate to good antimicrobial activities against a range of microorganisms. This highlights the potential of piperazine derivatives in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance. The structural versatility of these compounds allows for the exploration of various substituents, optimizing antimicrobial efficacy while minimizing toxicity (H. Bektaş et al., 2010).

Chemical Synthesis and Modification The chemical synthesis of piperazine derivatives, akin to 4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine, has been a focal point of research, aiming to develop novel compounds with enhanced biological activities. Through various synthetic routes, researchers have been able to modify the piperazine core, introducing different functional groups that significantly affect the compound's biological properties. Such studies are crucial for the advancement of medicinal chemistry, providing a foundation for the development of new drugs with improved efficacy and safety profiles (Claude Larrivée Aboussafy & D. Clive, 2012).

Neurological Imaging and Diagnosis Innovative research on piperazine derivatives also extends to their potential use in neurological imaging, particularly in the visualization of serotonin receptors within the brain. The synthesis of radiolabeled compounds targeting the 5-HT1A receptor highlights the potential of these derivatives in positron emission tomography (PET) imaging. This approach offers a non-invasive method to study receptor distribution and density in vivo, contributing to a better understanding of neurological disorders and facilitating the development of targeted therapies (S. Chaturvedi et al., 2018).

Eigenschaften

IUPAC Name |

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-14-7-8-15(22-14)13-18-20-11-9-19(10-12-20)16-5-3-4-6-17(16)21-2/h3-8,13H,9-12H2,1-2H3/b18-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFMUNUHVASOAH-QGOAFFKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=NN2CCN(CC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-Methoxyphenyl)-1-piperazinyl)-N-((5-methyl-2-thienyl)methylene)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)

![1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5536520.png)

![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)

![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)

![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)

![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5536595.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)

![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)